molecular formula C11H13NO4 B1388389 2-Isobutoxy-5-nitrobenzaldehyde CAS No. 1152530-04-5

2-Isobutoxy-5-nitrobenzaldehyde

Cat. No. B1388389
M. Wt: 223.22 g/mol
InChI Key: VSHUEZCTZHINBE-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO₄ . It falls under the category of benzaldehydes and features both a nitro group and an isobutoxy (2-methylpropoxy) group attached to the benzene ring. The compound’s systematic IUPAC name is 5-Isobutoxy-2-nitrobenzaldehyde .

Scientific Research Applications

Synthesis of Nitro-Substituted Catalysts

2-Isobutoxy-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of certain catalysts. Knapkiewicz et al. (2012) demonstrated its use in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalysts, emphasizing its role in continuous flow chemistry for selective and efficient nitration processes (Knapkiewicz et al., 2012).

Photochemistry Studies

2-Isobutoxy-5-nitrobenzaldehyde has been employed as an actinometer in photochemistry. Galbavy et al. (2010) used 2-nitrobenzaldehyde to measure light absorbance and photochemical properties in various media, demonstrating its utility in understanding photochemical reactions (Galbavy et al., 2010).

Oxidation and Photodegradation Studies

The compound also plays a role in studying oxidation and photodegradation. Hajimohammadi et al. (2018) found that 2-nitrobenzaldehyde effectively blocks singlet oxygen generation, offering insights into protective influences against oxidative stress and photodegradation in materials (Hajimohammadi et al., 2018).

Chemical Reactions and Kinetics

Russo et al. (2017) explored the nitration of benzaldehyde to produce 2-nitrobenzaldehyde, providing insights into the kinetics and mechanisms of chemical reactions involving similar compounds (Russo et al., 2017).

Synthesis of Pharmaceuticals and Organic Compounds

2-Isobutoxy-5-nitrobenzaldehyde is also involved in the synthesis of various organic compounds and potential pharmaceuticals. Yavari et al. (2006) discussed its role in synthesizing N-alkyl-2-aryl-2-oxoacetamides and related compounds, highlighting its versatility in organic synthesis (Yavari et al., 2006).

properties

IUPAC Name

2-(2-methylpropoxy)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUEZCTZHINBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-5-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shi, D Wang, H Wang, Y Wu, H Tian, Q Guan… - RSC …, 2016 - pubs.rsc.org
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) …
Number of citations: 26 pubs.rsc.org

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